2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

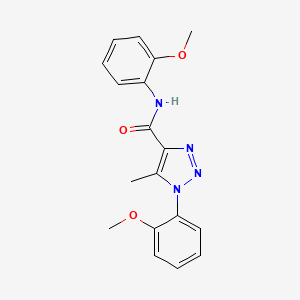

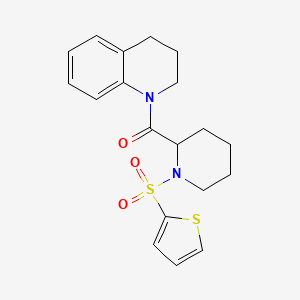

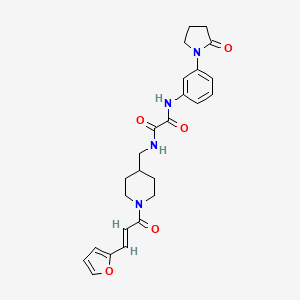

2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is an organic compound with the empirical formula C18H18O4 . It is a solid substance and is part of a class of compounds known as chalcones. Chalcones are aromatic ketones that form the central core of many important biological compounds .

Synthesis Analysis

Chalcones, including 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They can be synthesized through acylation, alkylations, and sulfonylation .Molecular Structure Analysis

The molecular weight of 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is 298.33 . The SMILES string representation of its structure isCOc1ccc(\\C=C\\C(=O)c2cc(C)ccc2O)c(OC)c1 . Chemical Reactions Analysis

Chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis

2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is a solid substance . It has a molecular weight of 298.33 and its empirical formula is C18H18O4 .科学的研究の応用

Cytotoxic Properties and Potential Anticancer Application

2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, as a type of flavonoid, has been studied for its cytotoxic properties. A study on C-methylated chalcones from Syzygium samarangense revealed significant cytotoxicity against certain cancer cell lines, suggesting potential anticancer applications for these compounds (Amor et al., 2007).

Inhibition of Inflammatory Mediators

Chalcones including this compound have shown inhibitory effects on inflammatory mediators. For example, certain hydroxychalcones were found to inhibit enzymic lipid peroxidation and reduce LTB4 release from human neutrophils, indicating their potential as anti-inflammatory agents (Ballesteros et al., 1995).

Biotransformation Using Bacteria

Research on hydroxychalcones, including variants of this compound, has explored their biotransformation using bacterial strains. This process can lead to novel and unpredictable products with potential applications in various fields (Kozłowska et al., 2020).

Potential as 5-Lipoxygenase and Cyclooxygenase Inhibitors

Studies on similar dihydroxychalcones have demonstrated their potency as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase, which are critical in inflammatory processes. This indicates the potential of this compound in treating inflammation-related conditions (Sogawa et al., 1993).

Antiinflammatory Activity from Plant Sources

Dihydrochalcones derived from plants, including those similar to this compound, have shown significant anti-inflammatory activity. This opens up the possibility of using such compounds in natural anti-inflammatory therapies (Somsrisa et al., 2013).

作用機序

Target of Action

Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets .

Mode of Action

Chalcones, in general, are known to interact with their targets through various mechanisms, including binding to specific receptors . The presence of hydroxy and methoxy groups in the structure of this compound may enhance its interaction with its targets .

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .

Pharmacokinetics

The presence of methoxy groups may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability, efficacy, and mode of action .

生化学分析

Biochemical Properties

The 2’-hydroxyl group is an essential feature of natural chalcones that confers significant activity by forming hydrogen bonds and sustains structural stability of the chalcone moiety .

Cellular Effects

Chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chalcones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12-4-8-16(19)15(10-12)17(20)9-6-13-5-7-14(21-2)11-18(13)22-3/h4-11,19H,1-3H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECLVFJNGNKHY-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)

![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2984335.png)